Cas no 67808-67-7 (Ethyl 5-formylthiophene-3-carboxylate)
Ethyl 5-formylthiophene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-formylthiophene-3-carboxylate
- YJKWGIQMKNSFAF-UHFFFAOYSA-N
- SCHEMBL7843464
- 67808-67-7
- FT-0729479
- 4-(ethoxycarbonyl)thiophenecarbaldehyde
- 5-formyl-3-thiophenecarboxylic acid ethyl ester
- Ethyl5-formylthiophene-3-carboxylate
- DTXSID40596290
- DA-33757
-
- Inchi: 1S/C8H8O3S/c1-2-11-8(10)6-3-7(4-9)12-5-6/h3-5H,2H2,1H3
- InChI Key: YJKWGIQMKNSFAF-UHFFFAOYSA-N
- SMILES: S1C=C(C(=O)OCC)C=C1C=O
Computed Properties
- Exact Mass: 184.01941529g/mol
- Monoisotopic Mass: 184.01941529g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 71.6Ų
Ethyl 5-formylthiophene-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM199418-1g |
ethyl 5-formylthiophene-3-carboxylate |
67808-67-7 | 95% | 1g |
$421 | 2021-08-05 | |
| Chemenu | CM199418-1g |
ethyl 5-formylthiophene-3-carboxylate |
67808-67-7 | 95% | 1g |
$421 | 2023-01-19 |
Ethyl 5-formylthiophene-3-carboxylate Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on Ethyl 5-formylthiophene-3-carboxylate
Ethyl 5-Formylthiophene-3-Carboxylate (CAS No. 67808-67-7): A Versatile Building Block in Organic Synthesis
Ethyl 5-formylthiophene-3-carboxylate (CAS No. 67808-67-7) is a highly valuable heterocyclic compound that has gained significant attention in recent years due to its versatile applications in pharmaceutical, agrochemical, and materials science research. This thiophene derivative combines two important functional groups - a formyl group at the 5-position and an ester group at the 3-position - making it an excellent building block for organic synthesis.
The growing interest in thiophene-based compounds stems from their unique electronic properties and biological activities. Researchers are particularly interested in ethyl 5-formyl-3-thiophenecarboxylate as it serves as a precursor for numerous biologically active molecules. Recent studies have shown its potential in developing novel antimicrobial agents and organic electronic materials, aligning with current research trends in drug discovery and sustainable materials.
From a chemical perspective, 5-formylthiophene-3-carboxylic acid ethyl ester exhibits several interesting characteristics. The compound typically appears as a light yellow to amber-colored crystalline solid with moderate solubility in common organic solvents. Its molecular structure allows for diverse chemical transformations, including condensation reactions, nucleophilic additions, and various coupling reactions. These properties make it particularly valuable for creating heterocyclic scaffolds in medicinal chemistry.
In pharmaceutical applications, ethyl 5-formylthiophene-3-carboxylate has emerged as a key intermediate for synthesizing potential drug candidates. The compound's structure is frequently incorporated into molecules being investigated for their anti-inflammatory and antioxidant properties. Recent patent literature reveals its use in developing novel kinase inhibitors, addressing the growing demand for targeted cancer therapies.
The materials science field has also benefited from this compound's unique properties. As researchers explore alternatives to traditional silicon-based semiconductors, thiophene derivatives like ethyl 5-formyl-3-thiophenecarboxylate have shown promise in organic photovoltaic devices and OLED technologies. This aligns perfectly with current market trends toward sustainable and flexible electronics.
From a synthetic chemistry standpoint, CAS 67808-67-7 offers multiple reactive sites that can be selectively modified. The formyl group readily participates in condensation reactions, while the ester functionality can be hydrolyzed, reduced, or transformed into various other functional groups. This versatility has made it a popular choice for constructing complex molecular architectures in both academic and industrial settings.
The commercial availability of ethyl 5-formylthiophene-3-carboxylate has improved significantly in recent years, reflecting its growing importance in chemical research. Suppliers typically offer this compound with high purity levels (>98%), meeting the stringent requirements of pharmaceutical and materials science applications. Current market analysis indicates steady growth in demand, particularly from research institutions and specialty chemical manufacturers.
Quality control aspects of 5-formylthiophene-3-carboxylic acid ethyl ester are crucial for its successful application. Standard analytical methods include HPLC for purity assessment, NMR for structural confirmation, and GC-MS for impurity profiling. These quality measures ensure the compound's reliability in sensitive synthetic applications, particularly in pharmaceutical intermediate synthesis.
Storage and handling recommendations for ethyl 5-formylthiophene-3-carboxylate typically suggest keeping the material in a cool, dry place, protected from light and moisture. While the compound is generally stable under recommended conditions, proper laboratory practices should always be followed to maintain its integrity and ensure safety during use.
Looking toward future applications, researchers are exploring the use of CAS 67808-67-7 in novel areas such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These emerging applications capitalize on the compound's ability to form stable coordination complexes and participate in covalent bond formation, opening new possibilities in materials design and catalysis.
Environmental considerations for ethyl 5-formyl-3-thiophenecarboxylate are becoming increasingly important. Recent studies have focused on developing greener synthetic routes to this compound and evaluating its environmental fate. These efforts align with the chemical industry's broader sustainability goals and the growing demand for eco-friendly synthetic intermediates.
In conclusion, ethyl 5-formylthiophene-3-carboxylate (CAS No. 67808-67-7) represents a versatile and valuable compound with wide-ranging applications across multiple scientific disciplines. Its unique combination of reactive functional groups on a thiophene backbone makes it indispensable for researchers working in medicinal chemistry, materials science, and synthetic methodology development. As scientific understanding of heterocyclic compounds continues to advance, the importance of this compound is likely to grow further, solidifying its position as a key building block in modern chemical research and development.
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